3-Amino-1-cyclopropylpentan-2-one
Description
3-Amino-1-cyclopropylpentan-2-one is a cyclopropane-containing ketone derivative with an amino group at the third position of the pentan-2-one backbone.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-amino-1-cyclopropylpentan-2-one |
InChI |
InChI=1S/C8H15NO/c1-2-7(9)8(10)5-6-3-4-6/h6-7H,2-5,9H2,1H3 |
InChI Key |
AWTYFUJOZVXSBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)CC1CC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclopropylpentan-2-one typically involves the cyclopropanation of a suitable precursor followed by the introduction of the amino group. One common method involves the reaction of cyclopropylmethyl ketone with ammonia or an amine under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions followed by amination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-cyclopropylpentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl carboxylic acids, while reduction can produce cyclopropyl alcohols.
Scientific Research Applications
3-Amino-1-cyclopropylpentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclopropylpentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the compound’s reactivity and binding affinity. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Observations :
- The ketone group in this compound may exhibit different electronic behavior compared to the ester group in Methyl 3-aminocyclopentanecarboxylate, influencing nucleophilic/electrophilic interactions .
Biological Activity
3-Amino-1-cyclopropylpentan-2-one is an organic compound notable for its unique structure, which includes a cyclopropyl group and an amino group attached to a pentanone backbone. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 141.21 g/mol. The compound features a ketone functional group at the second carbon position and an amino group at the fourth carbon, contributing to its reactivity and biological activity.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl moiety introduces ring strain, affecting the compound's reactivity and binding affinity. The amino group can participate in hydrogen bonding, enhancing interactions with biological molecules, which may lead to modulation of enzyme or receptor activity .
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Modulation : The compound may influence enzyme kinetics by acting as an inhibitor or activator, depending on the target enzyme.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
- Neuroactive Effects : Its structural characteristics may allow it to interact with neurotransmitter systems, indicating potential applications in treating neurological disorders.
Study on Enzyme Interaction
A study investigating the interaction of this compound with serine proteases showed that the compound could inhibit these enzymes effectively. The inhibition mechanism was attributed to the formation of stable enzyme-inhibitor complexes, leading to reduced enzymatic activity. This finding suggests potential therapeutic applications in conditions where serine protease activity is dysregulated .
Antimicrobial Activity Assessment
In vitro assays conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL, indicating its potential as a lead compound for antibiotic development .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 3-Amino-1-cyclopropylbutan-2-one | Cyclopropyl group, butane backbone | Similar enzyme modulation |
| 4-Amino-1-cyclobutylbutan-2-one | Cyclobutyl ring instead of cyclopropyl | Different reactivity due to ring strain |
| N-Methylcyclopropylamine | Cyclopropyl ring only | Focus on neuroactive properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
